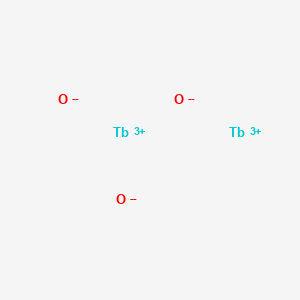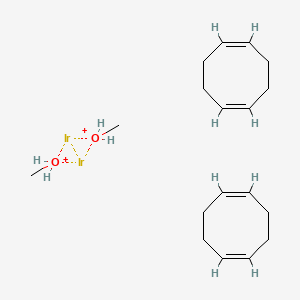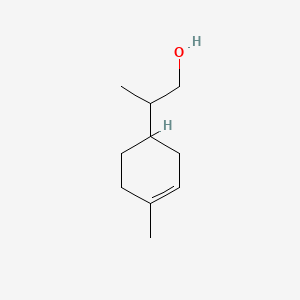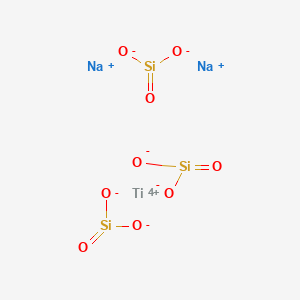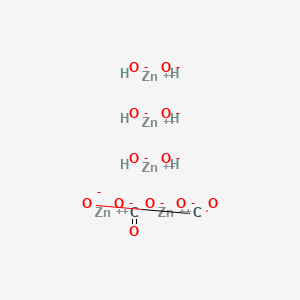
Zinc carbonate, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc carbonate, basic, also known as basic zinc carbonate, is an inorganic compound with the formula Zn₅(CO₃)₂(OH)₆. It is a white solid that is insoluble in water and exists naturally as the mineral hydrozincite. This compound is often used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic zinc carbonate can be synthesized through several methods:
Precipitation Method: This involves reacting zinc sulfate with sodium carbonate, resulting in the formation of zinc carbonate and sodium sulfate.
Carbonation Method: Carbon dioxide is passed through a solution of zinc salts, leading to the precipitation of zinc carbonate.
Hydrothermal Synthesis: This method uses high temperature and pressure to produce high-purity crystals of zinc carbonate.
Industrial Production Methods: In industrial settings, basic zinc carbonate is typically produced by reacting zinc oxide with ammonium bicarbonate in an aqueous medium. The reaction product, pentazinc hexahydroxydicarbonate, is obtained after a reaction time of over 60 minutes .
Types of Reactions:
Decomposition: Basic zinc carbonate decomposes upon heating to form zinc oxide and carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 \rightarrow 5\text{ZnO} + 2\text{CO}_2 + 3\text{H}_2\text{O} ]
Reaction with Acids: It reacts with acids like hydrochloric acid to form zinc chloride and release carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 + 10\text{HCl} \rightarrow 5\text{ZnCl}_2 + 2\text{CO}_2 + 8\text{H}_2\text{O} ]
Common Reagents and Conditions:
Reagents: Hydrochloric acid, sulfuric acid, and ammonium bicarbonate.
Conditions: Reactions typically occur at room temperature or under heating conditions for decomposition.
Major Products:
- Zinc oxide (ZnO)
- Zinc chloride (ZnCl₂)
- Carbon dioxide (CO₂)
Scientific Research Applications
Basic zinc carbonate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of other zinc compounds, such as zinc oxide .
- Biology: It is used in the formulation of various pharmaceutical products due to its antiseptic properties .
- Medicine: It is used in ointments and creams for its soothing and protective properties .
- Industry: It is used in the rubber industry to improve the translucency or transparency of natural rubber . It is also used as a sulfur absorber in the petroleum industry .
Mechanism of Action
The mechanism of action of basic zinc carbonate involves its ability to release zinc ions in aqueous solutions. These zinc ions can interact with various biological molecules, leading to their antiseptic and protective effects. The molecular targets include enzymes and proteins that are essential for microbial growth and survival .
Comparison with Similar Compounds
- Calcium carbonate (CaCO₃)
- Magnesium carbonate (MgCO₃)
- Copper carbonate (CuCO₃)
Comparison:
- Solubility: Basic zinc carbonate is insoluble in water, similar to calcium carbonate and magnesium carbonate, but unlike copper carbonate, which is slightly soluble.
- Reactivity: Basic zinc carbonate reacts with acids to release carbon dioxide, similar to calcium carbonate and magnesium carbonate.
- Applications: While all these compounds are used in various industrial applications, basic zinc carbonate is unique in its extensive use in the rubber and petroleum industries .
Properties
CAS No. |
12122-17-7 |
|---|---|
Molecular Formula |
CHO4Zn-3 |
Molecular Weight |
142.4 g/mol |
IUPAC Name |
zinc;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |
InChI Key |
PFBRLXQYBHQKKW-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)


